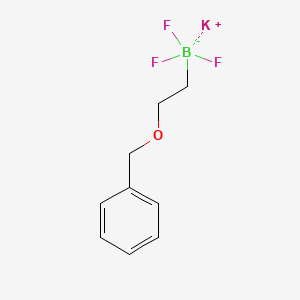

Potassium (2-(benzyloxy)ethyl)trifluoroborate

Vue d'ensemble

Description

Potassium (2-(benzyloxy)ethyl)trifluoroborate is a useful research compound. Its molecular formula is C9H11BF3KO and its molecular weight is 242.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Potassium (2-(benzyloxy)ethyl)trifluoroborate, as a member of the organoboron reagents, primarily targets carbon-carbon bond formation reactions . It is particularly used in Suzuki–Miyaura-type reactions .

Mode of Action

The mode of action of this compound involves its interaction with palladium in Suzuki–Miyaura coupling reactions . The compound donates electrons to palladium, forming a new palladium-carbon bond . This process is known as oxidative addition .

Biochemical Pathways

This compound is involved in several biochemical pathways. It participates in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is stable and can be readily prepared . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is achieved through its participation in Suzuki–Miyaura coupling reactions .

Action Environment

The action of this compound is influenced by environmental factors. The compound is known to be moisture- and air-stable , which suggests that it can maintain its efficacy and stability in various environmental conditions.

Applications De Recherche Scientifique

Organic Synthesis

Potassium (2-(benzyloxy)ethyl)trifluoroborate is primarily utilized in organic synthesis, particularly in the following areas:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron source in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl and alkyl halides. Its stability and ease of handling compared to free alcohols make it an attractive choice for these reactions.

- Pharmaceutical Synthesis : The compound is instrumental in the synthesis of complex pharmaceuticals. The benzyloxy group can be tailored to modulate the properties of the final drug molecule, enhancing its therapeutic efficacy .

- Material Science : It plays a role in the development of new materials through polymerization reactions where boron-containing monomers are required .

Interaction Studies

Research on this compound has revealed its interactions with various electrophiles and nucleophiles. Understanding these interactions is crucial for optimizing its use in synthetic pathways and predicting its behavior in biological systems .

Comparative Analysis with Other Organoboron Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Potassium Trifluoroborate | Simple trifluoroborate without substituents | Basic reagent for boron chemistry |

| 2-(Benzyloxy)ethylboronic Acid | Boronic acid group | Extensively used in Suzuki reactions |

| Potassium (3-(benzyloxy)propyl)trifluoroborate | Longer carbon chain | Potentially different reactivity profiles |

This table highlights the unique aspects of this compound compared to other related compounds, emphasizing its selective reactivity and application versatility.

Synthesis of Pharmaceuticals

A notable study demonstrated the successful use of this compound in synthesizing a key intermediate for an anti-cancer drug. The compound was employed in a Suzuki-Miyaura reaction that yielded the desired product with high enantiospecificity, showcasing its effectiveness as a boron reagent in complex organic syntheses .

Development of New Materials

Another research effort explored the use of this compound in creating novel polymeric materials. By incorporating this organoboron compound into polymerization processes, researchers achieved materials with enhanced mechanical properties and thermal stability, indicating its potential for industrial applications .

Propriétés

IUPAC Name |

potassium;trifluoro(2-phenylmethoxyethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZYLFXZFPICER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408168-73-9 | |

| Record name | Potassium (2-benzyloxyethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.